Tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-piperazin-1-ylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)16-7-4-11(10-16)15-8-5-14-6-9-15/h11,14H,4-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNFKJFDUHUDTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867265-71-2 |

Source

|

| Record name | tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate

Abstract

(S)-tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate is a chiral bifunctional heterocyclic building block of significant interest in medicinal chemistry. Its structure, incorporating a stereodefined pyrrolidine ring and a reactive piperazine moiety, makes it a versatile scaffold for the synthesis of complex pharmaceutical compounds. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective chemical manipulation, enabling its use in multi-step syntheses of novel therapeutic agents. This guide provides a comprehensive overview of its structure, properties, synthesis, analytical characterization, and applications, offering a critical resource for researchers in drug discovery and development.

Introduction: The Strategic Value of the Piperazinyl-Pyrrolidine Scaffold

The fields of medicinal chemistry and drug discovery perpetually seek molecular scaffolds that offer a blend of structural rigidity, three-dimensionality, and synthetic versatility. The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of this effort, prized for its ability to explore pharmacophore space effectively due to its sp3-hybridized, non-planar nature.[1] This "pseudorotation" contributes to the stereochemical complexity of a molecule, which is often crucial for selective binding to biological targets like proteins and enzymes.[1]

When combined with a piperazine ring—a motif frequently employed to enhance solubility, modulate basicity, and serve as a linker to other pharmacophoric elements—the resulting piperazinyl-pyrrolidine scaffold becomes a powerful tool.[2][3] (S)-tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate, hereafter referred to as 1 , is a prime example of this molecular architecture. The defined (S)-stereochemistry at the C3 position of the pyrrolidine ring and the orthogonal protection strategy afforded by the Boc group make it an invaluable intermediate for constructing diverse libraries of drug candidates.[] This guide will delve into the technical details of this compound, providing the foundational knowledge necessary for its effective application in research.

Chemical Structure and Physicochemical Properties

The molecular identity of compound 1 is defined by several key structural features, each contributing to its overall reactivity and utility.

Structural Elucidation

The structure consists of:

-

A Pyrrolidine Ring: A saturated five-membered nitrogen-containing heterocycle.

-

An (S)-Chiral Center: The carbon at the 3-position of the pyrrolidine ring has a specific, non-superimposable spatial arrangement. This is critical, as different stereoisomers can exhibit vastly different biological activities.[1]

-

A Piperazine Moiety: A six-membered ring with two nitrogen atoms, attached at its N1 position to the C3 of the pyrrolidine. The secondary amine (N4) of the piperazine is a key handle for further synthetic elaboration.

-

A tert-Butoxycarbonyl (Boc) Protecting Group: Attached to the pyrrolidine nitrogen, this bulky group prevents the secondary amine from participating in reactions, directing reactivity towards the unsubstituted nitrogen of the piperazine ring. It is stable under many reaction conditions but can be readily removed with acid.

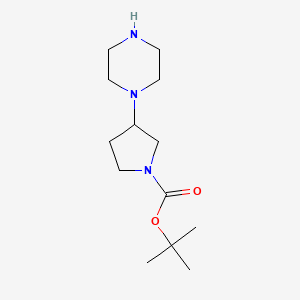

Caption: 2D structure of (S)-tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate.

Physicochemical Data

A summary of the key physicochemical properties of compound 1 is provided below. This data is essential for planning reactions, purification, and formulation.

| Property | Value | Source |

| CAS Number | 1010446-31-7 | [] |

| Molecular Formula | C₁₃H₂₅N₃O₂ | [] |

| Molecular Weight | 255.36 g/mol | [] |

| IUPAC Name | tert-butyl (3S)-3-piperazin-1-ylpyrrolidine-1-carboxylate | [] |

| Appearance | Typically an oil or low-melting solid | N/A |

| Purity | ≥95% (Commercially available) | [] |

| InChI Key | HCNFKJFDUHUDTA-NSHDSACASA-N | [] |

Synthesis and Purification Protocol

The synthesis of chiral building blocks like compound 1 requires a stereocontrolled approach. A common and reliable method involves the nucleophilic substitution of a suitable chiral precursor derived from (S)-prolinol or a related chiral pool starting material.

Rationale for Synthetic Strategy

The core principle of the synthesis is to introduce the piperazine moiety at the C3 position of a pre-formed, Boc-protected chiral pyrrolidine ring. A typical precursor is a pyrrolidine with a leaving group (e.g., tosylate, mesylate, or halide) at the C3 position with inverted stereochemistry (R-configuration) to achieve the desired (S)-product via an Sₙ2 reaction.

Sources

A Comprehensive Technical Guide to tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth exploration of tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate, a versatile heterocyclic building block pivotal in contemporary drug discovery and medicinal chemistry. As a bifunctional scaffold, its unique structural attributes provide a valuable platform for the synthesis of complex molecules and novel therapeutic agents. This document will delve into its chemical identity, physicochemical properties, synthetic routes, applications, and analytical characterization, providing a crucial resource for professionals in the field.

Chemical Identity and Significance

At its core, this compound is a molecule constructed from a Boc-protected pyrrolidine ring linked to a piperazine moiety. This specific arrangement of heterocyclic rings imparts a unique three-dimensional structure and chemical reactivity, making it a sought-after intermediate in the synthesis of diverse molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen allows for selective chemical manipulation, a feature highly valued in multi-step organic synthesis.

The primary CAS Number for the (S)-enantiomer of this compound is 1010446-31-7 . Its molecular formula is C13H25N3O2, with a molecular weight of approximately 255.36 g/mol .

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug development. The table below summarizes its key properties.

| Property | Value | Source |

| CAS Number | 1010446-31-7 ((S)-enantiomer) | BOC Sciences |

| Molecular Formula | C13H25N3O2 | BOC Sciences |

| Molecular Weight | 255.3565 g/mol | BOC Sciences |

| Appearance | Typically a solid | General Knowledge |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane | General Knowledge |

Synthesis and Methodologies

The synthesis of this compound can be achieved through several synthetic routes. A common and logical approach involves the nucleophilic substitution reaction between a suitably activated pyrrolidine precursor and piperazine. The Boc protecting group is crucial for directing the reaction and preventing unwanted side reactions.

Illustrative Synthetic Workflow

Caption: A representative synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Activation of the Hydroxyl Group

-

Dissolve Boc-protected 3-hydroxypyrrolidine in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (Et3N) to the solution, followed by the dropwise addition of methanesulfonyl chloride (MsCl).

-

Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated intermediate.

Step 2: Nucleophilic Substitution with Piperazine

-

Dissolve the crude Boc-protected 3-(methylsulfonyloxy)pyrrolidine in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add an excess of piperazine to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for several hours until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Applications in Drug Discovery

The bifunctional nature of this compound, possessing a protected secondary amine (within the pyrrolidine ring) and a free secondary amine (in the piperazine ring), makes it an invaluable building block in the synthesis of targeted therapeutic agents. The free piperazine nitrogen can be functionalized, while the Boc-protected pyrrolidine nitrogen can be deprotected and subsequently modified, allowing for the creation of diverse chemical libraries.

Role as a Versatile Scaffold

Caption: The utility of the title compound as a bifunctional building block in drug discovery.

This scaffold is particularly useful in the development of kinase inhibitors, GPCR modulators, and other targeted therapies where specific spatial arrangements of functional groups are required for high-affinity binding. For instance, the piperazine moiety can be derivatized to interact with a specific pocket of a target protein, while the pyrrolidine core provides a rigid scaffold to orient other pharmacophoric elements.

Analytical Characterization

Ensuring the identity and purity of this compound is paramount for its use in further synthetic steps. A combination of spectroscopic techniques is typically employed for its characterization.

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum would show characteristic signals for the Boc group (a singlet around 1.4 ppm), as well as multiplets for the pyrrolidine and piperazine ring protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the carbonyl group of the Boc protecting group.

General Protocol for NMR Analysis

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Process the spectra to identify chemical shifts, coupling constants, and integration values.

-

Compare the obtained spectra with reference data to confirm the structure.

Safety Information

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a strategically important building block in modern organic synthesis and medicinal chemistry. Its well-defined structure, coupled with the orthogonal reactivity of its two nitrogen-containing heterocyclic rings, provides a versatile platform for the construction of complex and biologically active molecules. This guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a valuable resource for researchers and developers in the pharmaceutical sciences.

References

-

PubChem. tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Boc-Protected Piperazine-Pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the core physicochemical properties of the Boc-protected piperazine-pyrrolidine scaffold, a moiety of increasing interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond theoretical data to provide actionable, field-proven insights into the experimental determination of aqueous solubility, lipophilicity (LogP/LogD), acidity/basicity (pKa), and chemical stability. Each section explains the causal relationships between molecular structure and physicochemical behavior, offering detailed, self-validating experimental protocols. The guide is designed to empower researchers in drug discovery and development to anticipate challenges, optimize screening funnels, and make informed decisions when incorporating this valuable scaffold into novel therapeutic candidates.

Introduction: A Scaffold of Strategic Importance

The Piperazine-Pyrrolidine Moiety: A Privileged Combination

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs.[1][2] Its two nitrogen atoms, typically in a 1,4-arrangement, provide a unique combination of basicity, hydrogen bonding capacity, and a synthetically versatile handle for molecular elaboration.[3][4] When fused or linked to a pyrrolidine ring—another five-membered nitrogenous heterocycle renowned for its utility in creating sp³-rich, three-dimensional molecules—the resulting scaffold offers a powerful platform for exploring chemical space.[5][6] This combination can enhance water solubility, improve oral bioavailability, and provide vectors for engaging with biological targets.[7]

The Modulating Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is an indispensable tool in multi-step organic synthesis, prized for its stability under a wide range of basic and nucleophilic conditions.[8][9] Its introduction onto one of the piperazine nitrogens in the piperazine-pyrrolidine scaffold serves two primary functions:

-

Synthetic Direction: It allows for selective functionalization of the unprotected nitrogen atom, preventing unwanted side reactions and enabling precise molecular construction.[10]

-

Physicochemical Modulation: The bulky, lipophilic nature of the Boc group fundamentally alters the molecule's properties. It masks the basicity of the protected nitrogen and significantly increases lipophilicity, which in turn impacts solubility, permeability, and metabolic stability. Understanding these modulations is critical for predicting the behavior of the intermediate and the final deprotected active pharmaceutical ingredient (API).

Why Physicochemical Properties Dictate Drug Viability

Early and accurate characterization of a compound's physicochemical properties is paramount in drug discovery.[11] These properties—solubility, lipophilicity, and pKa—govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug candidate. A molecule with excellent target affinity but poor solubility or unfavorable lipophilicity is likely to fail in later, more expensive stages of development due to low bioavailability or off-target toxicity.[11] This guide provides the foundational knowledge and experimental frameworks to characterize the Boc-protected piperazine-pyrrolidine core, enabling robust data-driven decisions.

Core Physicochemical Properties & Experimental Determination

This section details the key physicochemical properties, their theoretical underpinnings with respect to the target scaffold, and step-by-step protocols for their experimental determination.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation. For scaffolds like Boc-piperazine-pyrrolidine, we are often most concerned with kinetic solubility in early discovery, which reflects the solubility behavior of a compound from a DMSO stock solution and is relevant for high-throughput screening.[12][13]

-

Theoretical Considerations & Predicted Profile: The parent piperazine-pyrrolidine scaffold is expected to be relatively hydrophilic. The addition of the large, greasy Boc group will drastically decrease aqueous solubility. The remaining unprotected nitrogen atoms (one in the piperazine ring, one in the pyrrolidine ring) will be basic, meaning solubility will be pH-dependent, increasing at lower (more acidic) pH due to protonation and salt formation.

-

Data Summary: Expected Solubility Profile

Property Condition Expected Value Rationale Kinetic Solubility pH 7.4 Low to Moderate The lipophilic Boc group reduces solubility of the neutral species. Kinetic Solubility pH 5.0 Moderate to High Protonation of the basic nitrogens forms a more soluble salt. | Thermodynamic Solubility | pH 7.4 | Low | Represents the true equilibrium solubility of the most stable solid form, which is typically lower than kinetic solubility.[11] |

-

Experimental Protocol: Kinetic Solubility Determination (Nephelometry) This protocol is designed to rapidly assess solubility by detecting precipitate formation via light scattering.[14][15]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of the Boc-protected piperazine-pyrrolidine test compound in 100% DMSO. A reference compound with known solubility should be prepared in parallel.

-

Plate Setup: Using a 96-well microtiter plate, dispense 2 µL of the DMSO stock solution into designated wells.

-

Buffer Addition: Add 98 µL of aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well to achieve a final theoretical concentration of 200 µM with 2% DMSO.

-

Mixing and Incubation: Seal the plate and shake vigorously for 10 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours to allow for precipitation to occur.[11][15]

-

Measurement: Place the microtiter plate into a nephelometer and measure the light scattering in each well.

-

Data Analysis: Compare the light scattering signal of the test compound against a negative control (2% DMSO in buffer) and a positive control (a known insoluble compound). A significant increase in signal indicates precipitation and thus poor solubility at that concentration. The result is often reported as the concentration at which precipitation is first observed.

-

-

Visualization: Kinetic Solubility Workflow

Lipophilicity (LogP / LogD)

Lipophilicity, or "greasiness," is a key parameter that influences a drug's ability to cross cell membranes, its binding to plasma proteins, and its potential for metabolic breakdown. It is measured as the partition coefficient (LogP for neutral species) or distribution coefficient (LogD for ionizable species at a specific pH). [16][17]The "shake-flask" method is the gold-standard for this determination. [18][19]

-

Theoretical Considerations & Predicted Profile: The Boc group is highly lipophilic and will be the dominant contributor to the LogP value. Because the scaffold contains basic nitrogen atoms, the measured lipophilicity will be highly pH-dependent (LogD). At physiological pH (7.4), a significant portion of the molecules may be protonated, reducing the measured LogD relative to the intrinsic LogP of the purely neutral form. According to Lipinski's Rule of Five, a LogP value not greater than 5 is desirable for drug-likeness. [17]

-

Data Summary: Expected Lipophilicity Profile

Property Condition Expected Value Rationale cLogP (Calculated) N/A 2.5 - 4.0 High contribution from the Boc group and hydrocarbon backbone. LogD pH 7.4 1.5 - 3.0 Partial ionization of the basic nitrogens increases partitioning into the aqueous phase, lowering the value relative to cLogP. | LogD | pH 5.0 | < 1.0 | Increased protonation at acidic pH leads to a dramatic shift towards the aqueous phase. |

-

Experimental Protocol: Shake-Flask LogD Determination (pH 7.4) This protocol directly measures the partitioning of the compound between n-octanol and an aqueous buffer. [16][19]

-

Solvent Preparation: Prepare a phosphate buffer solution (e.g., 0.01 M at pH 7.4). [16]Mix equal volumes of this buffer and n-octanol in a large separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely before use.

-

Sample Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. [17] 3. Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each for a 1:1 ratio). Add a small aliquot of the DMSO stock (e.g., 10 µL) to the vial. The final DMSO concentration should be kept low (<1%) to avoid affecting the partitioning.

-

Equilibration: Cap the vial tightly and shake on a mechanical shaker for at least 2 hours to allow the compound to reach equilibrium between the two phases. [17] 5. Phase Separation: Centrifuge the vial at low speed to ensure a clean separation of the n-octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve must be generated for accurate quantification.

-

Calculation: The LogD is calculated using the formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )

-

-

Visualization: Shake-Flask LogD Workflow

Caption: Gold-standard shake-flask method for LogD determination.

Acidity/Basicity (pKa)

The pKa is the pH at which a functional group is 50% ionized and 50% neutral. For the Boc-piperazine-pyrrolidine scaffold, the pKa values of the un-protected nitrogen atoms are critical as they dictate the charge state of the molecule at physiological pH, which profoundly affects solubility, receptor binding, and cell permeability. [20]Potentiometric titration is a highly accurate method for pKa determination. [21][22]

-

Theoretical Considerations & Predicted Profile: The piperazine and pyrrolidine nitrogens are secondary/tertiary aliphatic amines and are therefore basic. The piperazine nitrogens typically have pKa values in the range of 8-10. The Boc group, being electron-withdrawing, will slightly lower the pKa of the adjacent nitrogen, but its main effect is steric hindrance and rendering it non-basic. The distal nitrogen in the piperazine ring and the pyrrolidine nitrogen will be the primary basic centers. We would expect to see at least two distinct pKa values.

-

Data Summary: Expected pKa Profile

Property Expected Value Associated Functional Group pKa1 8.5 - 9.5 Unprotected Piperazine Nitrogen (N-4) | pKa2 | 9.5 - 10.5 | Pyrrolidine Nitrogen |

-

Experimental Protocol: pKa Determination by Potentiometric Titration This method involves monitoring pH changes as a titrant is added to the compound solution. [20]

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10). [21] 2. Sample Preparation: Accurately weigh and dissolve the test compound in water or a water/co-solvent mixture to a known concentration (e.g., 1 mM). [20]Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration. [21] 3. Titration Setup: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C). Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the measurement. [21]Immerse the calibrated pH electrode and a micro-burette tip into the solution.

-

Initial pH Adjustment: Add a strong acid (e.g., 0.1 M HCl) to the solution to lower the pH to ~2, ensuring all basic sites are fully protonated. [20] 5. Titration: Begin the titration by adding a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. These points can be precisely identified from the inflection points on the first or second derivative plots of the titration curve. [23]

-

-

Visualization: Potentiometric Titration Workflow

Caption: Procedure for accurate pKa determination via potentiometry.

Chemical Stability

The chemical stability of a compound under various conditions (pH, temperature, light) is crucial for determining its shelf-life and potential degradation pathways. For a Boc-protected compound, the primary liability is the acid-catalyzed cleavage of the Boc group. [24][25]

-

Theoretical Considerations & Predicted Profile: The Boc group is known to be stable under neutral and basic conditions but is readily cleaved by strong acids (e.g., trifluoroacetic acid, HCl). [8]Elevated temperatures can also promote thermal deprotection. [25]Therefore, the Boc-piperazine-pyrrolidine scaffold is expected to be highly stable at neutral and basic pH at room temperature, but will likely degrade under acidic conditions, with the rate of degradation increasing as pH decreases and temperature increases.

-

Data Summary: Expected Stability Profile

Condition Temperature Expected Stability Primary Degradation Product pH 2.0 Buffer 40°C Low Deprotected Piperazine-Pyrrolidine pH 7.4 Buffer 40°C High Minimal degradation expected. pH 9.0 Buffer 40°C High Minimal degradation expected. | 1 M HCl | 25°C | Very Low | Rapid deprotection. |

-

Experimental Protocol: Forced Degradation Study This protocol assesses stability by subjecting the compound to stress conditions and monitoring its degradation over time.

-

Solution Preparation: Prepare solutions of the test compound (~1 mg/mL) in various buffered and stress solutions (e.g., pH 2.0 HCl buffer, pH 7.4 PBS, pH 9.0 borate buffer, 0.1 M NaOH, 3% H₂O₂ for oxidative stress).

-

Incubation: Aliquot the solutions into separate vials and incubate them under controlled conditions (e.g., 40°C). Protect samples from light unless photostability is being tested.

-

Time-Point Sampling: At specified time points (e.g., 0, 4, 8, 24, 48 hours), remove an aliquot from each condition. Quench the reaction if necessary (e.g., by neutralizing an acidic/basic sample).

-

Analysis: Analyze each sample by a stability-indicating HPLC method (typically reverse-phase HPLC with UV detection). This method must be able to separate the parent compound from its potential degradants.

-

Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the T=0 sample to determine the rate of degradation.

-

Integrated Profile & Drug Development Implications

The Boc-protected piperazine-pyrrolidine scaffold presents a distinct physicochemical profile: low-to-moderate aqueous solubility, moderate-to-high lipophilicity, and multiple basic centers masked by a labile protecting group.

-

As a Synthetic Intermediate: Its properties are favorable for synthesis. The increased lipophilicity aids in solubility in organic solvents commonly used for reactions and purification via silica gel chromatography. Its stability to basic conditions allows for a wide range of synthetic transformations on the unprotected nitrogen atoms. [8]

-

Implications for the Final API: The properties of the final, deprotected API will be dramatically different. Removal of the Boc group will:

-

Decrease Lipophilicity (LogD): Significantly, by 1-2 log units.

-

Increase Aqueous Solubility: The resulting free amine is more polar and can be readily formulated as a salt.

-

Expose a Basic Center: The newly deprotected nitrogen will have a pKa, influencing the overall charge and interaction profile of the molecule.

-

Scientists must therefore consider this "two-state" problem. The properties of the protected intermediate dictate its handling and synthesis, while the projected properties of the deprotected final compound will govern its ultimate druggability. Early-stage assessment, as outlined in this guide, allows for the rational design of molecules where both states are optimized for success.

References

-

Protocols.io. LogP / LogD shake-flask method. (2024-09-23). (URL: [Link])

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. (URL: [Link])

-

Li Petri, G., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. (URL: [Link])

-

National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubChem. (URL: [Link])

-

De la Guardia, M., & Ruzicka, J. Methods for Determination of Lipophilicity. Encyclopedia.pub. (2022-08-25). (URL: [Link])

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). (URL: [Link])

-

ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (URL: [Link])

-

ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. (2024-04-25). (URL: [Link])

-

ResearchGate. Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (2015-08-06). (URL: [Link])

-

Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Vol. 25, No. 1 (2013). (URL: [Link])

-

ResearchGate. (PDF) LogP / LogD shake-flask method v1. (URL: [Link])

-

Organic Chemistry Portal. Boc-Protected Amino Groups. (URL: [Link])

-

National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. PMC. (URL: [Link])

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (URL: [Link])

-

AxisPharm. Kinetic Solubility Assays Protocol. (URL: [Link])

-

SciSpace. Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. (2019). (URL: [Link])

-

Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. (2023-09-05). (URL: [Link])

-

JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019-01-30). (URL: [Link])

-

SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (2012). (URL: [Link])

-

Taylor & Francis Online. Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023-12-11). (URL: [Link])

- Google Patents. CN108033931B - Synthesis method of N-Boc piperazine. (URL: )

-

ResearchGate. Kinetic solubility: Experimental and machine-learning modeling perspectives. (URL: [Link])

-

ResearchGate. (PDF) Solvent free N-Boc protection of amines using amberlystr a 21 solid base resin as a reusable heterogeneous catalyst. (2015-08-06). (URL: [Link])

-

PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (URL: [Link])

-

MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (URL: [Link])

-

PubMed. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. (URL: [Link])

-

ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. (URL: [Link])

- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (URL: Not available)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. scispace.com [scispace.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. enamine.net [enamine.net]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate, a key building block in contemporary drug discovery. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural elucidation and quality control of this compound. While experimental spectra for this specific molecule are not widely published, this guide leverages data from structurally analogous compounds and predictive algorithms to present a robust analytical framework. The methodologies detailed herein are designed to be self-validating, ensuring a high degree of confidence in the structural assignment.

Introduction: The Significance of Spectroscopic Analysis in Pharmaceutical Synthesis

This compound (Figure 1) is a bifunctional molecule incorporating a Boc-protected pyrrolidine and a piperazine moiety. This unique structural combination makes it a valuable intermediate in the synthesis of a diverse range of biologically active compounds. The precise characterization of such molecules is a cornerstone of modern pharmaceutical development, ensuring the identity, purity, and stability of synthetic intermediates and final active pharmaceutical ingredients (APIs).

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this analytical workflow. NMR provides unparalleled insight into the molecular structure by probing the chemical environment of individual atoms, while MS offers precise molecular weight determination and information on molecular fragmentation, further confirming the structure. This guide will provide a detailed exploration of these techniques as applied to this compound.

Figure 1: Structure of this compound.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1]

Theoretical Framework and Experimental Considerations

The chemical shift (δ) in NMR is highly sensitive to the electronic environment of a nucleus. Electronegative atoms and anisotropic effects from π-systems cause deshielding, resulting in a downfield shift (higher ppm), while electron-donating groups cause upshielding and an upfield shift (lower ppm). For this compound, the presence of nitrogen and oxygen atoms, as well as the rigid ring structures, leads to a well-dispersed spectrum.

Experimental Protocol: ¹H and ¹³C NMR Analysis [1] A standard protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0.00 ppm.

-

Data Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) at room temperature. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to yield the final spectrum.

Diagram 1: General workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectral Data

Based on analysis of similar N-Boc-pyrrolidine and piperazine-containing structures, the following ¹H NMR chemical shifts are predicted for this compound in CDCl₃.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.5 - 3.2 | Multiplet | 4H | Pyrrolidine CH₂ (adjacent to N-Boc) |

| ~ 3.1 - 2.8 | Multiplet | 5H | Pyrrolidine CH, Piperazine CH₂ (adjacent to pyrrolidine) |

| ~ 2.7 - 2.4 | Multiplet | 4H | Piperazine CH₂ (distal to pyrrolidine) |

| ~ 2.2 - 1.8 | Multiplet | 2H | Pyrrolidine CH₂ (C4) |

| 1.46 | Singlet | 9H | tert-butyl CH₃ |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 154.7 | Carbonyl (Boc) |

| ~ 79.5 | Quaternary Carbon (Boc) |

| ~ 60 - 55 | Pyrrolidine CH (C3) |

| ~ 55 - 50 | Piperazine CH₂ |

| ~ 50 - 45 | Pyrrolidine CH₂ (adjacent to N-Boc) |

| ~ 30 - 25 | Pyrrolidine CH₂ (C4) |

| 28.4 | tert-butyl CH₃ |

Two-Dimensional (2D) NMR for Unambiguous Assignment

To definitively assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.[2][3]

-

COSY: A COSY spectrum reveals scalar coupling between protons, typically over two to three bonds. This allows for the tracing of proton connectivity within the pyrrolidine and piperazine rings.

-

HSQC: An HSQC spectrum correlates each proton with its directly attached carbon atom, providing a powerful tool for assigning the ¹³C NMR spectrum based on the more readily interpretable ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce structural information from its fragmentation patterns.[4][5]

Theoretical Framework and Ionization Techniques

For a molecule like this compound, Electrospray Ionization (ESI) is the most suitable ionization method.[6][7] ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation, allowing for the direct determination of the molecular weight.

Experimental Protocol: LC-MS Analysis [8]

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, typically a mixture of water and acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

Chromatographic Separation: The sample is injected into a liquid chromatograph (LC) to separate it from any impurities before it enters the mass spectrometer. A reversed-phase C18 column is commonly used.

-

Ionization: The eluent from the LC is directed into the ESI source of the mass spectrometer.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

Diagram 2: Workflow of a typical LC-MS experiment.

Predicted Mass Spectrum and Fragmentation Analysis

The expected molecular weight of this compound (C₁₃H₂₅N₃O₂) is 255.36 g/mol . In positive ion ESI-MS, the most prominent ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 256.37.

Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the [M+H]⁺ ion, providing further structural confirmation. The fragmentation patterns of piperazine derivatives are often characterized by cleavage of the piperazine ring.[4][9][10]

Table 3: Predicted Key Mass Fragments

| m/z (approximate) | Proposed Fragment |

| 256.37 | [M+H]⁺ |

| 200.31 | [M - C₄H₉]⁺ (Loss of tert-butyl group) |

| 156.24 | [M - C₅H₉O₂]⁺ (Loss of Boc group) |

| 85.12 | [C₅H₉N₂]⁺ (Piperazine fragment) |

Conclusion

References

- BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol and Its Alternatives. BenchChem Technical Support Team.

- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.

- PubMed. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.

- CORE. (2024).

- ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter.

- IonSource. (2005). Interpreting Electrospray Mass Spectra.

- BenchChem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. BenchChem Technical Support Team.

- PubMed. (1989). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation.

- IonSource. (2005). Interpreting Electrospray Mass Spectra.

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.

- PROSPRE. (n.d.). 1H NMR Predictor.

- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.

- ResearchGate. (2025).

- SlidePlayer. (n.d.).

- NMRium. (n.d.). Predict - NMRium demo.

- Chemistry LibreTexts. (2020). 11.

- YouTube. (2023). predicting likely fragments in a mass spectrum.

- News-Medical.Net. (2019).

- National MagLab. (n.d.). Principles and Features of Single-Scan Two-Dimensional NMR Spectroscopy.

- ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.

- Mestrelab. (n.d.). Download NMR Predict.

- Macmillan Group - Princeton University. (n.d.).

- ChemicalBook. (n.d.). N-Boc-3-pyrrolidinone(101385-93-7) 1H NMR spectrum.

- ChemicalBook. (n.d.). (R)-3-Aminomethyl-1-N-Boc-pyrrolidine(199174-29-3) 1H NMR spectrum.

- Chemistry LibreTexts. (2025). 2D NMR Introduction.

- PubChem. (n.d.). N-Boc-pyrrolidine.

- Fiehn Lab. (n.d.).

- arXiv. (n.d.). Generating Molecular Fragmentation Graphs with Autoregressive Neural Networks.

- Ion Source. (2024).

- ACS Publications. (n.d.).

- SpectraBase. (n.d.). 1-Boc-pyrrolidine.

- PMC - NIH. (2024). Pyrrolidine, Piperazine, and Diazinane Alkaloids from the Marine Bacterium Strain Vibrio ruber ZXR-93.

- BenchChem. (n.d.).

- NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- SpectraBase. (n.d.). 1-Boc-piperazine.

- ResearchGate. (n.d.). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions.

- Gentaur. (n.d.). 3-(Piperazin-1-yl)pyrrolidine-1-carboxylic acid tert-butyl ester.

- ResearchGate. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions.

- Sigma-Aldrich. (n.d.). N-Boc-3-pyrrolidinone 97 101385-93-7.

- Connect Journals. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)

- ResearchGate. (2025). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

- PubChem. (n.d.).

- Sigma-Aldrich. (n.d.). 1-Boc-3-(aminomethyl)pyrrolidine 270912-72-6.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ionsource.com [ionsource.com]

- 7. ionsource.com [ionsource.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

Introduction to piperazine containing building blocks in drug discovery

<_ 2_0_1_4_5_0_3_9_3_5_2_7_7_2_0_5_1_2_1_6>

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a quintessential building block in the edifice of modern medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs is a testament to its remarkable versatility and favorable pharmacological properties. This guide provides a comprehensive exploration of the piperazine scaffold, delving into its fundamental physicochemical characteristics, diverse synthetic methodologies, and profound impact on drug design across various therapeutic areas. We will examine the causal relationships behind its selection as a privileged structure, offering field-proven insights into its role in optimizing pharmacokinetic and pharmacodynamic profiles. Detailed experimental protocols and visual representations of key concepts are provided to equip researchers with the practical knowledge to effectively leverage this versatile scaffold in their drug discovery endeavors.

The Piperazine Advantage: More Than Just a Linker

The piperazine moiety is frequently incorporated into drug candidates for a multitude of strategic reasons that extend far beyond its use as a simple linker.[1][2] Its enduring popularity stems from a unique combination of physicochemical and structural attributes that medicinal chemists can exploit to fine-tune the properties of a lead compound.

Physicochemical Properties: A Double-Edged Sword of Opportunity

The two nitrogen atoms within the piperazine ring bestow upon it a set of invaluable properties.

-

Basicity and pKa: Piperazine is a diprotic base with two distinct pKa values, typically around 5.4 and 9.7.[3] This allows for the formation of various salts, which can be strategically employed to modulate solubility, dissolution rate, and hygroscopicity.[4] The ability to control the ionization state at physiological pH is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[5][6]

-

Solubility: The inherent polarity of the two amino groups generally imparts good aqueous solubility to molecules containing a piperazine ring.[5][7] This is a significant advantage in overcoming the solubility challenges often encountered with complex, lipophilic drug candidates.

-

Hydrogen Bonding: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets such as enzymes and receptors.[5][8] This contributes to enhanced binding affinity and specificity.

Structural and Conformational Flexibility

The piperazine ring typically adopts a chair conformation, which provides a degree of structural rigidity while still allowing for conformational flexibility.[3] This constrained flexibility can be advantageous in pre-organizing appended pharmacophoric groups for optimal interaction with a binding site.[1] Furthermore, the 1,4-disposition of the nitrogen atoms allows for the introduction of two distinct substituents, enabling the exploration of diverse chemical space and the establishment of structure-activity relationships (SAR).[9]

Synthetic Strategies: Accessing the Piperazine Core and its Analogs

The facile synthesis of piperazine and its derivatives is a key driver of its widespread use in drug discovery.[1] A medicinal chemist's ability to readily access a diverse range of substituted piperazines is paramount for efficient lead optimization.

N-Functionalization: The Workhorse of Piperazine Chemistry

The majority of piperazine-containing drugs feature substituents only at the nitrogen positions.[7] This is due to the high reactivity of the secondary amine groups, which readily undergo a variety of transformations.

-

N-Alkylation: This is one of the most common methods for introducing alkyl substituents onto the piperazine nitrogen.[1] The reaction typically involves the nucleophilic substitution of an alkyl halide or sulfonate. To enhance the reaction rate, especially with less reactive halides, the Finkelstein reaction (using sodium or potassium iodide to generate a more reactive alkyl iodide in situ) is often employed.[1]

-

Reductive Amination: This powerful method allows for the introduction of a wide range of alkyl and arylalkyl groups by reacting piperazine with an aldehyde or ketone in the presence of a reducing agent.[1]

-

N-Arylation: The formation of N-arylpiperazines is crucial for many drug classes. The primary methods for achieving this transformation are:

C-Functionalization: Expanding Chemical Diversity

While N-functionalization is more common, the introduction of substituents onto the carbon atoms of the piperazine ring offers a pathway to novel chemical space and can significantly impact a molecule's properties.[7] However, direct C-H functionalization of piperazines can be challenging due to the presence of the two nitrogen atoms, which can lead to side reactions or catalyst deactivation.[10]

Recent advances have begun to address these challenges:

-

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the C-H functionalization of piperazines.[7][11] These methods often proceed under mild conditions and can be used to introduce a variety of alkyl and aryl groups.

-

Directed Lithiation: The use of a directing group, such as a Boc protecting group, can facilitate the regioselective lithiation of a C-H bond adjacent to a nitrogen atom, allowing for subsequent trapping with an electrophile.[7]

Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination

This protocol provides a self-validating system for the synthesis of N-arylpiperazines, a common motif in drug discovery.

Materials:

-

Aryl halide (1.0 mmol)

-

Piperazine (1.2 mmol)

-

Palladium catalyst (e.g., Pd2(dba)3, 0.02 mmol)

-

Ligand (e.g., Xantphos, 0.04 mmol)

-

Base (e.g., Cs2CO3, 2.0 mmol)

-

Anhydrous toluene (5 mL)

Procedure:

-

To an oven-dried Schlenk tube, add the aryl halide, cesium carbonate, palladium catalyst, and ligand.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous toluene via syringe.

-

Add the piperazine to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the appropriate time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-arylpiperazine.

Validation: The success of the reaction can be validated by obtaining the expected product mass by LC-MS and confirming the structure by 1H and 13C NMR spectroscopy.

The Role of Piperazine in Different Therapeutic Areas

The versatility of the piperazine scaffold is evident in its presence in drugs targeting a wide range of diseases.

Central Nervousous System (CNS) Disorders

Piperazine derivatives are prominent in the treatment of various CNS disorders, including psychosis, depression, and anxiety.[12] The ability of the piperazine ring to interact with monoamine neurotransmitter receptors is a key factor in its efficacy.[12][13] For example, many atypical antipsychotics and antidepressants contain an arylpiperazine moiety that is crucial for their interaction with dopamine and serotonin receptors.[12][14]

Oncology

In the field of oncology, piperazine-containing molecules have emerged as potent anticancer agents.[14] A notable example is Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia, where the N-methylpiperazine group enhances solubility and bioavailability.[7] Many other kinase inhibitors also incorporate a piperazine ring to optimize their pharmacokinetic properties and to position key pharmacophoric elements for interaction with the target enzyme.[1]

Infectious Diseases

Piperazine itself has a history of use as an anthelmintic agent.[3] Its derivatives, such as ciprofloxacin, are potent antibacterial agents.[15] The piperazine ring in these molecules often plays a role in their interaction with bacterial enzymes and can also influence their penetration into bacterial cells.

Case Study: The Design of a Piperazine-Containing Kinase Inhibitor

To illustrate the practical application of the principles discussed, let's consider a hypothetical workflow for designing a novel kinase inhibitor incorporating a piperazine moiety.

Caption: A streamlined workflow for the design of a piperazine-containing kinase inhibitor.

In this workflow, an initial hit compound with poor solubility is identified. The introduction of a piperazine moiety is a rational first step to improve its physicochemical properties. Subsequent structure-activity relationship (SAR) studies focusing on both N- and C-substituents of the piperazine ring can then be conducted to enhance potency and fine-tune the pharmacokinetic profile, ultimately leading to the selection of a preclinical candidate.

Future Perspectives and Conclusion

The piperazine scaffold continues to be a mainstay in drug discovery due to its proven track record and versatile nature.[2][16] Future research will likely focus on the development of novel and more efficient methods for the C-H functionalization of the piperazine ring, which will unlock new avenues for chemical diversity.[7][10] Additionally, the incorporation of piperazine into more complex, three-dimensional scaffolds holds promise for the development of drugs with improved selectivity and novel mechanisms of action.

References

-

Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 38. [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

-

Piperazine. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). MDPI. [Link]

-

The medicinal chemistry of piperazines: A review. (2024). PubMed. [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2023). ResearchGate. [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). ACS Chemical Neuroscience. [Link]

-

Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions. [Link]

-

Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022). Journal of Agricultural and Food Chemistry. [Link]

-

Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry, 12, 702–715. [Link]

-

Piperazine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Semantic Scholar. [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). PubMed. [Link]

-

The medicinal chemistry of piperazines: A review. (2024). Scilit. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. [Link]

-

SAR studies of piperazine derivatives as antidepressant compounds. (2025). ResearchGate. [Link]

-

Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. (2024). Taylor & Francis Online. [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). MDPI. [Link]

-

Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. (2009). PubMed. [Link]

-

Some FDA‐approved piperazine‐containing drugs. (2024). ResearchGate. [Link]

-

The medicinal chemistry of piperazines: A review. (2024). ResearchGate. [Link]

-

Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. (2024). Bentham Science. [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Expert Opinion on Drug Discovery, 17(7), 743-757. [Link]

-

Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019). MDPI. [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Taylor & Francis Online. [Link]

-

Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024). Bentham Science. [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). ResearchGate. [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Piperazine synthesis [organic-chemistry.org]

- 12. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijrrjournal.com [ijrrjournal.com]

- 14. mdpi.com [mdpi.com]

- 15. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (S)-tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate: A Privileged Scaffold for Advanced Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

(S)-tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate , systematically named tert-butyl (3S)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate , is a chiral, bifunctional heterocyclic building block of significant interest in modern medicinal chemistry. Its unique architecture, combining a stereodefined pyrrolidine ring with a reactive piperazine moiety, has positioned it as a valuable intermediate for constructing complex molecular frameworks. The pyrrolidine's C3 stereocenter provides a three-dimensional vector for probing pharmacophore space, while the dual nucleophilic centers of the piperazine and the latent secondary amine of the pyrrolidine (upon deprotection) offer versatile handles for chemical modification. This guide provides an in-depth analysis of its chemical properties, a detailed, field-proven synthetic protocol, and explores its critical role as a linker in sophisticated therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Strategic Value of the Pyrrolidine-Piperazine Scaffold

The confluence of a pyrrolidine and a piperazine ring within a single molecule creates a "privileged scaffold" — a structural motif that is recurrently found in biologically active compounds. The five-membered, non-planar pyrrolidine ring introduces a defined stereochemical and conformational rigidity, which is crucial for specific interactions with biological targets.[1] The six-membered piperazine ring, with its two nitrogen atoms, serves as a versatile connector and can significantly influence a molecule's physicochemical properties, such as solubility and basicity, which are key determinants of pharmacokinetic profiles.[2]

The subject of this guide, with its IUPAC name tert-butyl (3S)-3-piperazin-1-yl)pyrrolidine-1-carboxylate (CAS Number: 1010446-31-7), capitalizes on these features. The tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen serves as a standard protecting group, allowing for selective functionalization of the piperazine's secondary amine. This orthogonal protection strategy is fundamental to its utility in multi-step synthetic campaigns.

Table 1: Core Chemical Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl (3S)-3-piperazin-1-ylpyrrolidine-1-carboxylate | [3] |

| CAS Number | 1010446-31-7 | [3] |

| Molecular Formula | C₁₃H₂₅N₃O₂ | [3] |

| Molecular Weight | 255.36 g/mol | [3] |

| Appearance | Typically an oil or low-melting solid | Commercial Supplier Data |

| Chirality | (S)-configuration at C3 of the pyrrolidine ring | [3] |

Stereoselective Synthesis: A Validated Protocol

The synthesis of (S)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate with high enantiopurity is critical for its application in chiral drug candidates. A robust and scalable synthesis is achieved through a nucleophilic substitution pathway, starting from an activated chiral precursor. The following protocol is a self-validating system, where the stereochemistry of the starting material dictates the final product's configuration.

The causality behind this experimental design lies in the use of a chiral starting material, (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate, which undergoes activation of the hydroxyl group followed by an Sₙ2 reaction with a suitable piperazine nucleophile. The Sₙ2 mechanism ensures an inversion of stereochemistry at the C3 position, converting the (R)-configured precursor to the desired (S)-configured product.

Mandatory Visualization: Synthetic Workflow

Caption: Stereoselective synthesis of the title compound via mesylation and Sₙ2 displacement.

Experimental Protocol

This protocol is adapted from established methodologies found in the patent literature, ensuring its relevance and applicability in a research and development setting.[4]

Part A: Synthesis of Intermediate (R)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate [5]

-

Reaction Setup: To a solution of commercially available (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 eq.).

-

Mesylation: Cool the stirred solution to 0 °C using an ice bath. Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise, ensuring the internal temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic phase sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylate as an oil or solid, which is often used in the next step without further purification.

Part B: Synthesis of (S)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate [4]

-

Reaction Setup: To a solution of the crude mesylate from Part A (1.0 eq.) in a suitable solvent such as acetonitrile or DMSO (approx. 0.5 M), add tert-butyl piperazine-1-carboxylate (1.1 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.) as a base.

-

Nucleophilic Substitution: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The elevated temperature facilitates the Sₙ2 displacement. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine.

-

Purification (Intermediate): Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude di-Boc protected intermediate by flash column chromatography on silica gel.

-

Selective Deprotection: Dissolve the purified di-Boc intermediate in a suitable solvent (e.g., DCM or 1,4-dioxane). Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4 M), and stir at room temperature for 1-3 hours. The Boc group on the more basic piperazine nitrogen is selectively cleaved under these conditions.

-

Final Isolation: Concentrate the reaction mixture under reduced pressure. Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent. Dry the combined organic extracts, filter, and concentrate to yield the final product, (S)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate .

Applications in Drug Discovery: The PROTAC Linker Paradigm

The primary and most impactful application of this molecule is as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][7] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system.[8] They consist of three components: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.

The (S)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate scaffold is ideally suited for this role. The free secondary amine of the piperazine moiety provides a reactive handle for covalent attachment to either the warhead or the E3 ligase ligand, typically through acylation or alkylation reactions. The pyrrolidine ring provides a rigid, stereochemically defined spacer element within the linker, which is crucial for achieving the optimal orientation of the two ligands to facilitate the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).

Reactivity and Functionalization

The synthetic utility of the title compound stems from the differential reactivity of its nitrogen atoms.

-

Piperazine N-4 Amine: This secondary amine is the primary site for functionalization. It readily undergoes standard N-acylation with carboxylic acids (using coupling agents like HATU or EDC), acyl chlorides, or N-alkylation with alkyl halides or via reductive amination.

-

Pyrrolidine N-1 Amine: The Boc-protected nitrogen is stable to the conditions used to functionalize the piperazine amine. This protecting group can be removed under strong acidic conditions (e.g., TFA, HCl) to reveal the secondary pyrrolidine amine, allowing for subsequent modifications at this position if required by the synthetic design.

Mandatory Visualization: PROTAC Assembly Workflow

Caption: Logical workflow for the use of the title compound in PROTAC synthesis.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure, purity, and stereochemical integrity of the synthesized molecule. While a specific, publicly available spectrum for this exact compound is not readily found in peer-reviewed journals, data for closely related analogues provide a reliable reference for expected chemical shifts.

Table 2: Predicted and Representative Spectroscopic Data

| Technique | Data Type | Expected Values/Observations |

| ¹H NMR | Chemical Shift (δ) | Boc Group: ~1.45 ppm (singlet, 9H). Pyrrolidine Ring: Complex multiplets between 1.6-3.6 ppm. Piperazine Ring: Multiplets around 2.4-2.9 ppm. |

| ¹³C NMR | Chemical Shift (δ) | Boc Carbonyl: ~154 ppm. Boc Quaternary C: ~79 ppm. Aliphatic Carbons: Multiple signals in the range of 25-60 ppm. |

| LC-MS | Mass-to-Charge | Expected [M+H]⁺ = 256.2 |

| Chiral HPLC | Purity | Baseline separation of (S) and (R) enantiomers on a suitable chiral stationary phase to determine enantiomeric excess (e.e.). |

Note: Predicted values are based on standard chemical shift ranges and data from structurally similar compounds. Actual experimental values may vary based on solvent and other conditions.

Conclusion and Future Outlook

(S)-tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined stereochemistry and orthogonal protecting group strategy provide a reliable and versatile platform for the synthesis of complex, high-value molecules. Its demonstrated utility as a rigid linker component in the rapidly expanding field of targeted protein degradation underscores its importance. As researchers continue to explore novel chemical space for PROTACs and other sophisticated therapeutic agents, the demand for such well-designed, chiral building blocks is expected to grow, solidifying its role as a cornerstone of modern drug discovery.

References

-

Macmillan Group, Princeton University. Supplementary Information for "A general strategy for the α-arylation of N-Boc-pyrrolidine". Princeton University. Available at: [Link]

-

Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. PubMed Central. Available at: [Link]

- Google Patents. WO2020126956A1 - Imidazopyrazine derivatives as antibacterial agents. Google Patents.

-

National Center for Biotechnology Information. Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy. PubMed Central. Available at: [Link]

- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.

- Google Patents. WO2020041331A1 - Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases. Google Patents.

-

National Center for Biotechnology Information. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. PubMed Central. Available at: [Link]

-

ACS Publications. Discovery and Development of a Small-Molecule Inhibitor Targeting the GAS41 YEATS Domain in Nonsmall Cell Lung Cancer. ACS Publications. Available at: [Link]

- Google Patents. EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor. Google Patents.

-

National Center for Biotechnology Information. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development. PubMed Central. Available at: [Link]

-

ResearchGate. BTK degraders tackle drug resistance. ResearchGate. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. PROTAC-PatentDB: A PROTAC Patent Compound Dataset - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]